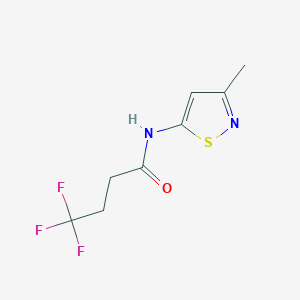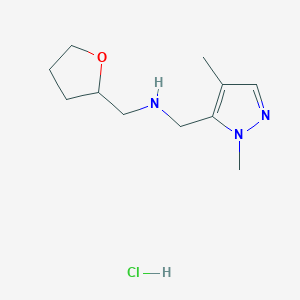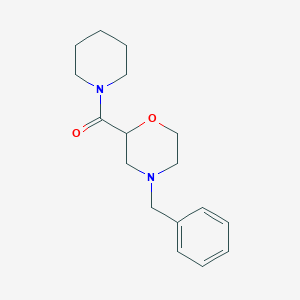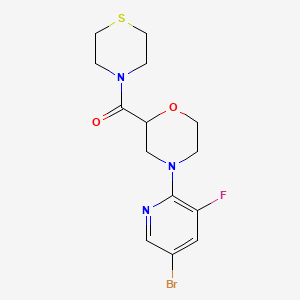![molecular formula C12H15F2N3O B12228874 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12228874.png)
4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide is a chemical compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group linked to a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile at elevated temperatures.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, often involving pyrazine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The pyrazine moiety can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1H-pyrazole Derivatives: These compounds share the difluoro substitution but differ in the heterocyclic ring structure.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar pyrazine ring but include a triazole moiety, offering different biological activities.
Uniqueness
4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide is unique due to its specific combination of a cyclohexane ring with difluoro substitution and a pyrazine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15F2N3O |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
4,4-difluoro-N-(pyrazin-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H15F2N3O/c13-12(14)3-1-9(2-4-12)11(18)17-8-10-7-15-5-6-16-10/h5-7,9H,1-4,8H2,(H,17,18) |
InChI Key |
DOQBPQGEKDMHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=NC=CN=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228801.png)

![2-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228807.png)

![5-[(1-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12228813.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12228817.png)
![4-[2-Methyl-6-(oxan-4-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12228819.png)
![2-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228823.png)
![2-(2-{octahydrocyclopenta[c]pyrrol-2-yl}ethyl)-2H-1,2,3-triazole](/img/structure/B12228828.png)

![5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12228842.png)

![1-[(2-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12228856.png)
